

Application Note: Bromoethane-2-D1 in NMR Spectroscopy

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Compound of Interest

Compound Name: *Bromoethane-2-D1*

CAS No.: 23705-67-1

Cat. No.: B3044131

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Precision Tools for Mechanistic Elucidation and Metabolic Tracing

Executive Summary

Bromoethane-2-d1 (

, CAS: 23705-67-1) represents a specialized isotopic probe that offers distinct advantages over fully deuterated isotopomers (e.g.,

) in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Unlike perdeuterated solvents used for signal suppression, **Bromoethane-2-d1** is engineered to break molecular symmetry and probe specific electronic environments.[1]

This guide details the application of **Bromoethane-2-d1** in three critical areas:

- Mechanistic Analysis: Quantifying

-secondary kinetic isotope effects (KIE) to distinguish

vs.

pathways.

- Metabolic Tracing: Tracking ethyl group dealkylation in drug metabolism studies.
- Dynamic NMR: utilizing the Quadrupolar Deuterium nucleus (²H) as a relaxation probe for molecular motion.

Technical Specifications & NMR Signature

Bromoethane-2-d1 introduces a specific asymmetry into the ethyl group.^[1] Unlike standard ethyl bromide, where the methyl protons are equivalent, the presence of a single deuterium atom at the

-position alters the spin system, creating a unique spectral fingerprint useful for structural assignment.

Table 1: Physicochemical Properties

Property	Value	Notes
Formula		Mono-deuterated at -carbon
Molar Mass	109.97 g/mol	+1 Da vs. standard EtBr
Boiling Point	37–40 °C	Volatile; requires chilled handling
Density	1.46 g/mL	Similar to non-deuterated standard
Isotopic Purity	D	Critical for quantitative integration

NMR Spectral Analysis (Predicted)

The substitution of one Proton (

H,

) with Deuterium (

H,

) changes the coupling patterns significantly.

- -Protons (

):

- Chemical Shift:

ppm.[1]

- Splitting: The signal is split by the two

-protons (

Hz) into a triplet. Each leg of this triplet is further split by the single

-deuteron (

Hz) into a 1:1:1 triplet.

- Result: A complex "triplet of triplets" (tt) appearance, often appearing as a broadened triplet at lower fields.

- -Protons (

):

- Chemical Shift:

ppm (slightly shielded vs.

due to isotope effect).[1]

- Splitting: Split by the two

-protons into a triplet (

Hz). Further split by the geminal deuteron (

Hz) into a 1:1:1 triplet.

Application 1: Mechanistic Elucidation via - Secondary KIE

The most powerful application of **Bromoethane-2-d1** is in the determination of reaction transition states.^[1] The

-deuterium secondary Kinetic Isotope Effect (KIE) arises primarily from hyperconjugation changes between the ground state and the transition state.

- Mechanism: The formation of a carbocation intermediate allows significant hyperconjugation from the

-C-H/D bonds. A C-H bond stabilizes the cation better than a C-D bond. Thus, deuteration slows the reaction (

, typically 1.1–1.3 per D).
- Mechanism: Hyperconjugation is minimal in the transition state. The KIE is negligible or very close to unity (

).

Protocol: Competitive Solvolysis KIE Measurement

Objective: Determine the

ratio for the solvolysis of ethyl bromide to differentiate between dissociative (

) and associative (

) character.

Materials:

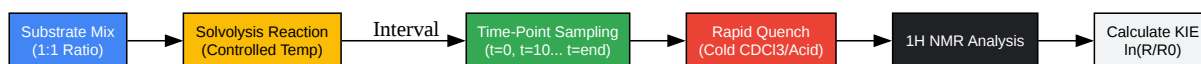
- Bromoethane (Standard)^[2]
- **Bromoethane-2-d1**^{[1][3][2]}
- Nucleophile (e.g., NaOEt or EtOH)^[1]

- Internal Standard (e.g., Toluene, inert to reaction)[1]

- NMR Solvent:

(for quench analysis)

Workflow Diagram:



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Figure 1: Workflow for competitive KIE determination using NMR integration.

Step-by-Step Protocol:

- Preparation: Prepare a reaction vessel with the solvent/nucleophile mixture equilibrated to the target temperature (e.g., 50°C).
- Substrate Mix: Mix equimolar amounts of Bromoethane and **Bromoethane-2-d1**. Add 5 mol% Toluene as a non-reactive integration standard.[1]
- Initiation: Inject the substrate mix into the reaction vessel.
- Sampling: At regular intervals (0, 15, 30, 60 min), withdraw a 500 μ L aliquot.
- Quench: Immediately dispense aliquot into an NMR tube containing cold (and dilute acid if necessary to neutralize the nucleophile) to stop the reaction.
- Acquisition: Acquire ^1H NMR spectra.
 - Focus Region: 3.3–3.5 ppm (

-methylene region).[1]

- Differentiation: The standard EtBr gives a clean quartet. The EtBr-2-d1 gives the complex multiplet described in Section 2.[1] However, it is often easier to monitor the product signals if they are distinct, or monitor the decay of the

-methyl region (Standard: triplet at 1.68 ppm; D1: shifted multiplet at ~1.65 ppm).

- Calculation: Plot

vs time for both species. The ratio of the slopes is

.[4][5]

Application 2: Metabolic Fate Mapping (De-ethylation)[1]

In drug discovery, ethyl groups are common substituents (e.g., ethoxy groups).[1] Metabolic de-ethylation (O-dealkylation) is a standard clearance pathway mediated by Cytochrome P450s.[1]

Why use **Bromoethane-2-d1**? Synthesizing a drug candidate using **Bromoethane-2-d1** introduces a specific "NMR Tag" (

).[1]

- Traceability: If the ethyl group is cleaved, the resulting acetaldehyde/acetic acid will retain the deuterium label (
- Signal Enhancement: The loss of symmetry enhances the ability to detect the metabolite in complex biofluids compared to non-labeled counterparts, as the

H signal integration changes from 3 to 2, and the coupling pattern shifts.

Protocol Summary:

- Synthesis: Alkylate the drug precursor (phenol/amine) with **Bromoethane-2-d1**.

- Incubation: Incubate the labeled drug with liver microsomes.
- Analysis: Analyze supernatant via

¹H NMR (with water suppression). Look for the appearance of mono-deuterated acetate (singlet/triplet mix) vs standard acetate.

Application 3: Molecular Dynamics via Deuterium (²H) NMR

While

¹H NMR provides structural data, the deuterium nucleus in **Bromoethane-2-d1** serves as an excellent probe for molecular dynamics due to its quadrupolar relaxation mechanism.[1]

Concept: The relaxation time (T_2)

of the deuterium nucleus is dominated by the electric field gradient interaction, which is directly related to the rotational correlation time (τ_c)

of the C-D bond vector.

Workflow:

- Sample: Dissolve **Bromoethane-2-d1** in the target solvent (e.g., a liquid crystal or viscous polymer matrix).[1]
- Pulse Sequence: Use an Inversion Recovery sequence (IR) tuned to the ²H frequency.[1]
- Data: Measure T_2 at various temperatures.
- Insight: This data reveals the barrier to rotation of the ethyl group and the micro-viscosity of the environment, crucial for understanding drug transport in lipid bilayers.

References

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- Isotope Effects in Solvolysis: Shiner, V. J. (1970).[1] "Deuterium isotope effects in solvolytic substitution at saturated carbon." Isotope Effects in Chemical Reactions.
- NMR Spectroscopic Data: Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1]

Disclaimer: Handling deuterated alkyl halides requires standard safety precautions for volatile, halogenated organic compounds. Always perform work in a fume hood.

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